molecular formula C18H19ClN4O2S B2800287 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1160231-05-9

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2800287
CAS No.: 1160231-05-9
M. Wt: 390.89
InChI Key: GJZLKODMSMQTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the tert-Butylbenzenesulfonyl Group: This step involves the sulfonylation of the triazole ring using tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: The final step is the coupling of the chlorophenyl group to the triazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tert-butylbenzenesulfonyl and chlorophenyl groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-butylbenzenesulfonyl)-N-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
  • 4-(4-tert-butylbenzenesulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
  • 4-(4-tert-butylbenzenesulfonyl)-N-(4-bromophenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

5-(4-tert-butylphenyl)sulfonyl-N-(4-chlorophenyl)triazolidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(21-23-22-17)20-14-8-6-13(19)7-9-14/h4-11,16-17,20-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDVGWWYWWPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.